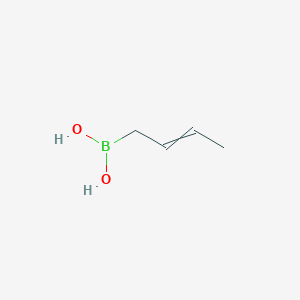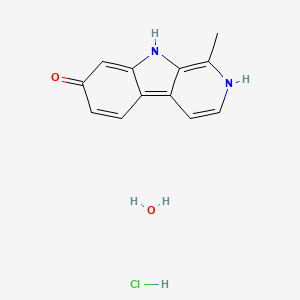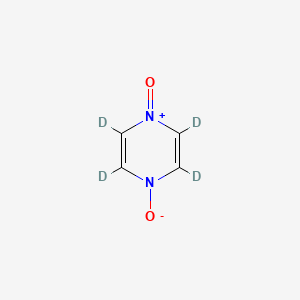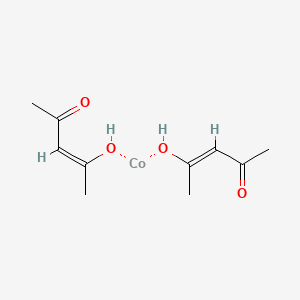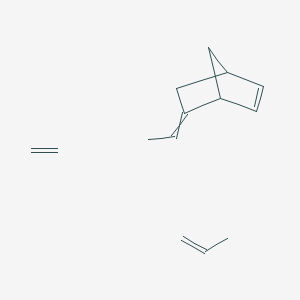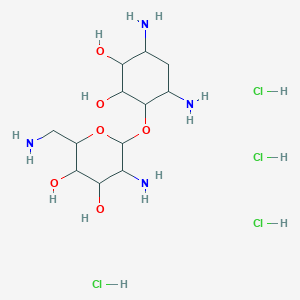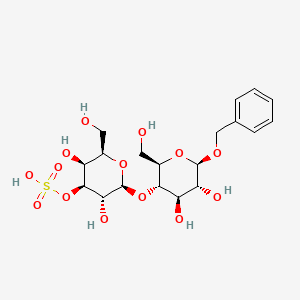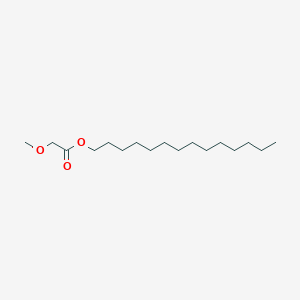
Methoxyacetic acid, tetradecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyacetic Acid Tetradecyl Ester, also known as tetradecyl 2-methoxyacetate, is an organic compound with the molecular formula C17H34O3. It is an ester derivative of methoxyacetic acid and tetradecanol. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyacetic Acid Tetradecyl Ester can be synthesized through the esterification of methoxyacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of Methoxyacetic Acid Tetradecyl Ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxyacetic Acid Tetradecyl Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield methoxyacetic acid and tetradecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Methoxyacetic acid and tetradecanol.
Transesterification: A new ester and alcohol.
Reduction: Methoxyacetic alcohol and tetradecanol.
Scientific Research Applications
Methoxyacetic Acid Tetradecyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of Methoxyacetic Acid Tetradecyl Ester involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic Acid: The parent compound, which lacks the long alkyl chain.
Ethoxyacetic Acid Tetradecyl Ester: Similar structure but with an ethoxy group instead of a methoxy group.
Butoxyacetic Acid Tetradecyl Ester: Contains a butoxy group, resulting in different physical and chemical properties.
Uniqueness
Methoxyacetic Acid Tetradecyl Ester is unique due to its specific combination of a methoxy group and a long tetradecyl chain. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
959263-00-4 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
tetradecyl 2-methoxyacetate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(18)16-19-2/h3-16H2,1-2H3 |
InChI Key |
JJYLKSSFYFVNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
